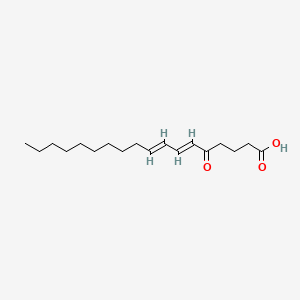
Z-Val-ile-OH
Overview
Description
Z-Val-ile-OH, also known as N-benzoxycarbonyl-L-valyl-L-isoleucine, is a chemical compound used in scientific research . It has diverse applications ranging from drug discovery to peptide synthesis.
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction. The reaction conditions involve the use of N-(Benzyloxycarbonyl)-L-valine 1H-benzotriazol-1-yl ester with 4-methyl-morpholine; benzotriazol-1-ol; O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate in N,N-dimethyl-formamide at 20 degrees Celsius for 0.333333 hours. This is followed by a reaction with L-isoleucine with barium (II) iodide; triethylamine in N,N-dimethyl-formamide at 20 degrees Celsius for 1 hour .Molecular Structure Analysis
The molecular formula of this compound is C19H28N2O5 . The molecular weight is 364.44 g/mol . The structure of this compound includes a benzyl group attached to the nitrogen atom of the valine residue .Physical And Chemical Properties Analysis
This compound is a white powder . It has a melting point of 161 - 163 degrees Celsius . The compound is stable at room temperature .Scientific Research Applications
Template for Complex Architecture Formation : A study by Mantion and Taubert (2007) detailed how L-Valine-based oligopeptides, with structures similar to Z-Val-ile-OH, serve as stable organogels in various solvents and are efficient templates for fabricating complex titania architectures. This research highlights the potential of such compounds in nanotechnology and materials science for creating micro to nanoscale structures with specific functions (Mantion & Taubert, 2007).
Influence on Protein Structure and Function : The role of amino acid polymorphisms, including structures similar to this compound, in protein function and disease susceptibility has been explored. Kammerer et al. (2003) investigated a specific amino acid variant in the kinase binding domain of dual-specific A kinase-anchoring protein 2, indicating the significance of such variations in diseases like cancer and cardiovascular conditions (Kammerer et al., 2003).
NMR Spectroscopy in Protein Analysis : Hu et al. (2012) developed NMR experiments to separate the methyl resonances of Val and Leu, which can be labeled using precursors like α-ketoisovalerate, demonstrating the utility of this compound and related structures in advanced protein structure elucidation techniques (Hu et al., 2012).
Aminoacyl-tRNA Synthetases Accuracy : Nordin and Schimmel (2002) explored the plasticity of recognition of the 3′-end of mischarged tRNA by class I aminoacyl-tRNA synthetases, showing how specific structural features, akin to those in this compound, are crucial for the accuracy of protein synthesis and prevention of errors (Nordin & Schimmel, 2002).
Bioactive Peptides and Health : Li et al. (2019) reviewed the bioavailability and mechanism of bioactive peptides Ile-Pro-Pro and Val-Pro-Pro, which share structural similarities with this compound, focusing on their antihypertensive effects and potential against metabolic syndrome. This study underscores the importance of such structures in nutritional science and therapeutic applications (Li et al., 2019).
Mechanism of Action
Target of Action
Z-Val-Ile-OH is a biochemical compound used in proteomics research The specific primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body. The exact nature of these interactions and the resulting changes are currently unknown and would require further investigation.
Biochemical Pathways
Given its use in proteomics research , it’s plausible that it may be involved in protein synthesis or degradation pathways. The downstream effects of these pathways could include changes in protein levels, which could potentially affect various cellular processes.
Result of Action
Given its use in proteomics research , it’s plausible that it may affect protein levels in cells, which could in turn influence various cellular processes
Future Directions
Z-Val-ile-OH has potential applications in various fields such as drug discovery and peptide synthesis. Future research could focus on improving the efficiency of its production, characterizing possible peptide receptors, improving its bioavailability, and exploring new applications based on emerging bioactivities .
properties
IUPAC Name |
(2S,3S)-3-methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-5-13(4)16(18(23)24)20-17(22)15(12(2)3)21-19(25)26-11-14-9-7-6-8-10-14/h6-10,12-13,15-16H,5,11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)/t13-,15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWKLZMOFAMVPZ-BPUTZDHNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41486-97-9 | |
| Record name | CARBOBENZYLOXY-L-VALYL-L-ISOLEUCINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3328003.png)






![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B3328041.png)



